molecular formula C24H24N2O5S B6560230 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946370-17-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No. B6560230
CAS RN: 946370-17-8
M. Wt: 452.5 g/mol
InChI Key: RFMZRDJQJKHVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide, also known as BQ-7, is a novel synthetic compound with a wide range of scientific applications. It is a highly versatile compound, with potential applications in a variety of fields, including drug design, biochemistry, and nanotechnology. BQ-7 has been widely studied in recent years, and has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is a highly versatile compound, with potential applications in a variety of fields. It has been studied extensively in recent years, and has been found to have a variety of scientific applications. It has been used in the field of drug design, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been used in biochemistry, as a potential inhibitor of the enzyme acetylcholinesterase. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has been studied as a potential nanomaterial, due to its unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is not yet fully understood. However, it is believed that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is thought to inhibit the activity of this enzyme, thus reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide have been studied extensively in recent years. It has been found to have a variety of effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic activities. It has also been found to have anti-cancer properties, as well as potential neuroprotective effects. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has been found to have anti-fungal and anti-viral activities.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is that it is a highly versatile compound, with potential applications in a variety of fields. It is also a relatively easy compound to synthesize, making it ideal for laboratory experiments. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide for laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is not very stable, and is prone to degradation over time.

Future Directions

There are a number of potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide research. One potential direction is to further study its potential anti-cancer properties, as well as its potential neuroprotective effects. Additionally, further research could be conducted on the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide, in order to better understand how it works. In addition, further research could be conducted on the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide, in order to make it more efficient and cost-effective. Finally, further research could be conducted on the potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide in the field of nanotechnology, in order to explore its potential use as a nanomaterial.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is synthesized using a multi-step process, involving the reaction of benzoyl chloride with 2,5-dimethoxybenzene-1-sulfonamide, followed by the reaction of the resulting intermediate with 1,2,3,4-tetrahydroquinoline-7-yl chloride. This reaction yields N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-12-13-22(31-2)23(16-20)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMZRDJQJKHVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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